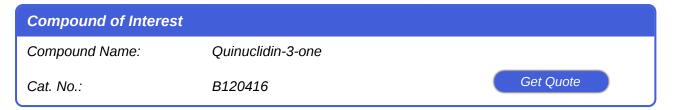


Quinuclidin-3-one basic properties and structure

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An In-depth Technical Guide to the Core Properties and Structure of Quinuclidin-3-one

Quinuclidin-3-one, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone that serves as a pivotal intermediate in organic and medicinal chemistry.[1] Its rigid, sterically defined structure provides a unique scaffold for the synthesis of complex, biologically active molecules.[1] This guide delves into the fundamental properties, structure, and experimental protocols associated with **Quinuclidin-3-one**, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of **Quinuclidin-3-one** are summarized in the table below, providing a quantitative overview for easy reference.



| Property | Value | Reference |
|--------------------------------|--------------------------------------|-----------|
| Molecular Formula | C7H11NO | [2][3] |
| Molecular Weight | 125.17 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 200 °C | [5] |
| Melting Point (HCl salt) | >300 °C (decomposes) | [6] |
| Boiling Point (Predicted) | 204.9 ± 23.0 °C | [5][7] |
| pKa of Conjugate Acid | 7.2 | [2] |
| Topological Polar Surface Area | 20.3 Ų | [3] |
| CAS Number | 3731-38-2 | [2][3] |

Molecular Structure

Quinuclidin-3-one is characterized by a bicyclic structure known as a quinuclidine ring system, which is a 1-azabicyclo[2.2.2]octane core.[1] The molecule's rigidity is a key feature, stemming from the fused ring system where the nitrogen atom is located at a bridgehead position. A ketone functional group is present at the C-3 position, which is a primary site for various chemical transformations.[1] This combination of a rigid scaffold and a reactive ketone group makes it a valuable building block in synthetic chemistry.[1]

Caption: Chemical structure of **Quinuclidin-3-one** (1-Azabicyclo[2.2.2]octan-3-one).

Experimental Protocols Synthesis of Quinuclidin-3-one Hydrochloride via Dieckmann Condensation

A common and improved method for synthesizing **quinuclidin-3-one** hydrochloride involves a one-pot Dieckmann condensation followed by hydrolysis and decarboxylation.[8]



- Preparation of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate in the presence of sodium carbonate.[8]
- Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as potassium tert-butoxide.[8]
- Hydrolysis and Decarboxylation: The intermediate product is then subjected to acidic hydrolysis and subsequent decarboxylation to yield quinuclidin-3-one.[8]
- Salt Formation: The final product is typically converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[9]



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Caption: Workflow for the synthesis of **Quinuclidin-3-one** Hydrochloride.

Characterization Methods

The structural elucidation and purity assessment of **Quinuclidin-3-one** are typically performed using a combination of spectroscopic and chromatographic techniques.

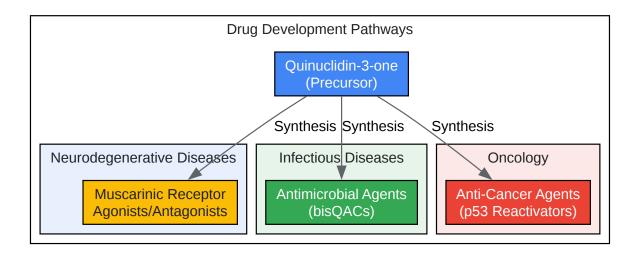
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms in the bicyclic ring system.[1][10]
- Infrared (IR) Spectroscopy: The presence of the ketone functional group is confirmed by a characteristic strong absorption band for the C=O stretch.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.[1]
- Chromatography (GC/HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.[1] For instance, GC can be used to monitor the completion of reactions during synthesis.



Role in Drug Development and Signaling Pathways

Quinuclidin-3-one is not typically pharmacologically active itself but serves as a crucial building block for a wide array of therapeutic agents.[1] Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.

- Muscarinic Receptor Ligands: Derivatives of **quinuclidin-3-one** are integral to the synthesis of muscarinic M1 and M3 receptor agonists and antagonists. These compounds have shown potential in treating conditions such as Alzheimer's disease and urinary incontinence.[10]
- Antimicrobial Agents: The quinuclidine scaffold has been used to develop novel
 bisquaternary ammonium compounds (bisQACs) with potent antimicrobial activity against
 various bacterial strains, including resistant ones.[1][11] The mechanism of action often
 involves the disruption of bacterial cell membranes.[11]
- Anti-Cancer Agents: Recent research has focused on synthesizing quinuclidin-3-one
 derivatives as potential anti-proliferative agents.[12] Some derivatives are designed to
 reactivate the p53 tumor suppressor pathway, inducing apoptosis in cancer cells.[1][13]



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Caption: **Quinuclidin-3-one** as a versatile precursor in different therapeutic areas.



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